molecular formula C21H19ClN6O4 B4357747 1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4357747
M. Wt: 454.9 g/mol
InChI Key: GXZRKEGUVVYUSO-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a morpholinyl group, and a benzoxadiazolyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the pyrazole core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the benzoxadiazolyl group: This can be achieved by reacting the pyrazole derivative with a benzoxadiazole precursor in the presence of a suitable catalyst.

    Attachment of the morpholinyl group: The morpholinyl group can be introduced via nucleophilic substitution reactions.

    Incorporation of the chlorophenoxy group: This step involves the reaction of the intermediate compound with 3-chlorophenol under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-chlorophenoxy)methyl]-N-[7-(4-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    1-[(3-chlorophenoxy)methyl]-N-[7-(4-pyrrolidinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

The presence of the morpholinyl group in 1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE distinguishes it from other similar compounds. This group can influence the compound’s solubility, reactivity, and biological activity, making it unique in its class.

Properties

IUPAC Name

1-[(3-chlorophenoxy)methyl]-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O4/c22-14-2-1-3-15(12-14)31-13-28-7-6-17(24-28)21(29)23-16-4-5-18(20-19(16)25-32-26-20)27-8-10-30-11-9-27/h1-7,12H,8-11,13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZRKEGUVVYUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=NN(C=C4)COC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

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